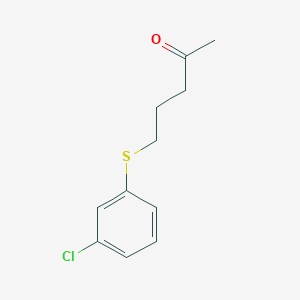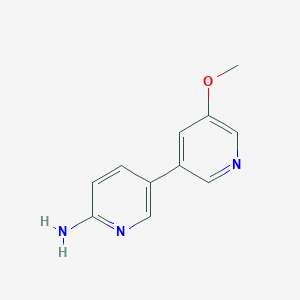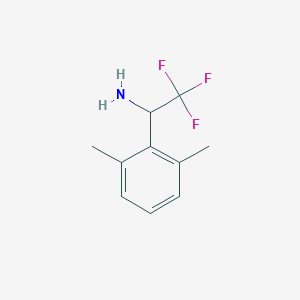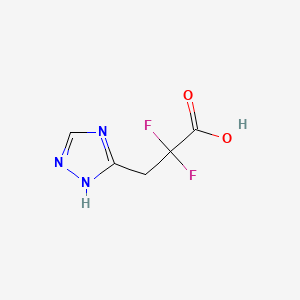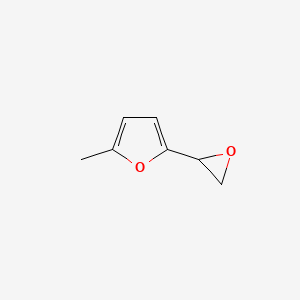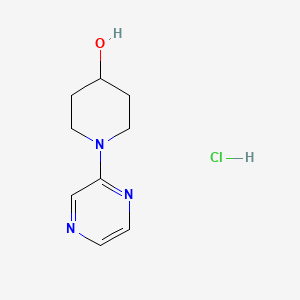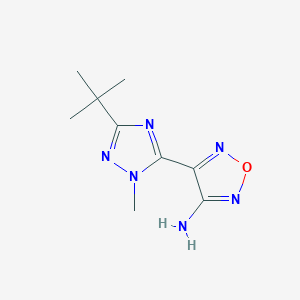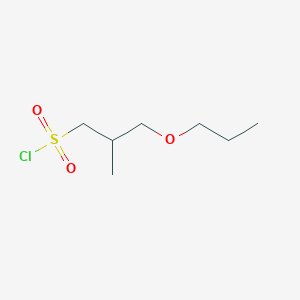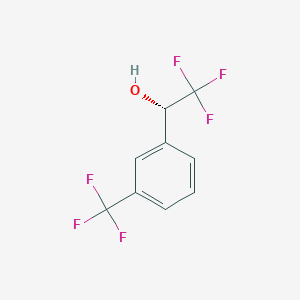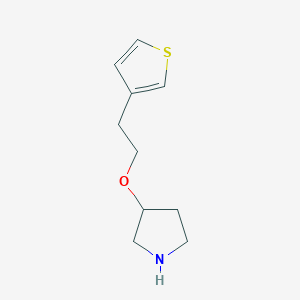
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine is a compound that features a thiophene ring and a pyrrolidine ring connected by an ethoxy linker Thiophene is a five-membered aromatic ring containing sulfur, while pyrrolidine is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where a thiophene derivative with a leaving group (such as a halide) reacts with pyrrolidine in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification methods such as column chromatography or recrystallization are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors
作用機序
The mechanism of action of 3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine involves its interaction with specific molecular targets. The thiophene ring can interact with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like 2-(thiophen-2-yl)ethanol and 3-(thiophen-2-yl)propanoic acid share the thiophene ring structure.
Pyrrolidine derivatives: Compounds such as 1-(2-pyrrolidinyl)ethanone and 2-(pyrrolidin-1-yl)ethanol share the pyrrolidine ring structure
Uniqueness
3-(2-(Thiophen-3-yl)ethoxy)pyrrolidine is unique due to the combination of the thiophene and pyrrolidine rings connected by an ethoxy linker. This structure provides a unique set of chemical and biological properties that can be exploited in various applications .
特性
分子式 |
C10H15NOS |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
3-(2-thiophen-3-ylethoxy)pyrrolidine |
InChI |
InChI=1S/C10H15NOS/c1-4-11-7-10(1)12-5-2-9-3-6-13-8-9/h3,6,8,10-11H,1-2,4-5,7H2 |
InChIキー |
QOYSXLUBINSKFW-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1OCCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


